L-Tryptophanamide: Optimal Amidase Substrate
In aminopeptidase/amidase (EC 3.5.1.57) assays, L-tryptophanamide serves as the reference substrate with maximal relative hydrolysis activity (defined as 100%). L-phenylalaninamide exhibits only 47% of this activity, L-leucinamide 26%, L-methioninamide 14%, and L-serinamide merely 7% [1]. This activity hierarchy demonstrates that the indole side chain confers substantially higher enzymatic recognition and turnover compared to phenyl, alkyl, or hydroxymethyl substituents.
| Evidence Dimension | Relative enzymatic hydrolysis rate (amidase EC 3.5.1.57) |
|---|---|
| Target Compound Data | 100% (reference substrate) |
| Comparator Or Baseline | L-phenylalaninamide (47%); L-leucinamide (26%); L-methioninamide (14%); L-serinamide (7%) |
| Quantified Difference | 2.1× greater than phenylalaninamide; 3.8× greater than leucinamide; 7.1× greater than methioninamide; 14.3× greater than serinamide |
| Conditions | In vitro amidase assay; purified enzyme EC 3.5.1.57 |
Why This Matters
Researchers developing amidase activity assays or studying amino acid amide metabolism should select L-tryptophanamide as the maximal-activity positive control, while procurement of alternative amides would yield substantially lower signal and reduced assay sensitivity.
- [1] BRENDA Enzyme Database. EC 3.5.1.57 – Substrate specificity: Relative activities of amino acid amides normalized to L-tryptophanamide (100%). View Source
